molecular formula C10H6N2O B101101 2-Cyanoquinoline 1-oxide CAS No. 18457-79-9

2-Cyanoquinoline 1-oxide

Cat. No. B101101
CAS RN: 18457-79-9
M. Wt: 170.17 g/mol
InChI Key: YJBFQJVBKTVFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanoquinoline 1-oxide (CQO) is a heterocyclic compound that has been widely used in scientific research due to its unique properties. CQO is a potent mutagen that can induce DNA damage, making it a valuable tool for studying DNA repair mechanisms. In addition, CQO has been shown to have anti-cancer properties, making it a promising candidate for cancer therapy.

Mechanism Of Action

2-Cyanoquinoline 1-oxide induces DNA damage by forming adducts with DNA bases, particularly guanine. These adducts can lead to strand breaks and other types of DNA damage. 2-Cyanoquinoline 1-oxide has been shown to preferentially induce mutations at G:C base pairs, making it a valuable tool for studying mutagenesis.

Biochemical And Physiological Effects

In addition to its mutagenic properties, 2-Cyanoquinoline 1-oxide has been shown to have anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 2-Cyanoquinoline 1-oxide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Cyanoquinoline 1-oxide in lab experiments is its potency as a mutagen. It can induce DNA damage at low concentrations, making it a valuable tool for studying DNA repair mechanisms. However, its mutagenic properties also make it potentially hazardous to handle, requiring proper safety precautions. Additionally, 2-Cyanoquinoline 1-oxide has a short half-life and can degrade quickly in solution, requiring careful storage and handling.

Future Directions

There are many potential future directions for research on 2-Cyanoquinoline 1-oxide. One area of interest is its anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Additionally, 2-Cyanoquinoline 1-oxide could be used to study the effects of DNA damage on epigenetic modifications and gene expression. Finally, new synthesis methods for 2-Cyanoquinoline 1-oxide could be developed to improve its yield and purity.

Synthesis Methods

2-Cyanoquinoline 1-oxide can be synthesized through a variety of methods, including oxidation of 2-cyanophenol and 2-cyanobenzaldehyde. One commonly used method is the oxidation of 2-cyanophenol using lead tetraacetate. This method produces 2-Cyanoquinoline 1-oxide in high yields and purity.

Scientific Research Applications

2-Cyanoquinoline 1-oxide has been widely used in scientific research as a mutagen and a tool for studying DNA repair mechanisms. It has been used to induce DNA damage in a variety of organisms, including bacteria, yeast, and mammalian cells. 2-Cyanoquinoline 1-oxide has also been used to study the effects of DNA damage on gene expression and cell cycle progression.

properties

IUPAC Name

1-oxidoquinolin-1-ium-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-7-9-6-5-8-3-1-2-4-10(8)12(9)13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBFQJVBKTVFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347208
Record name 2-Cyanoquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanoquinoline 1-oxide

CAS RN

18457-79-9
Record name 2-Cyanoquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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